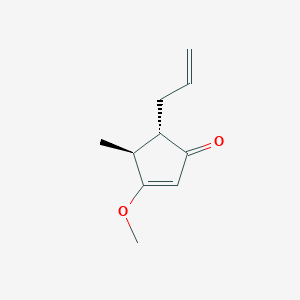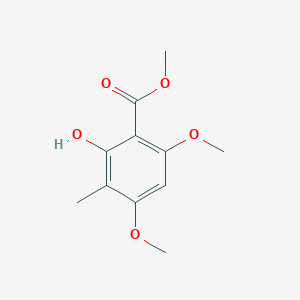![molecular formula C8H7N3S2 B14392617 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine CAS No. 89806-20-2](/img/structure/B14392617.png)
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,3,4-thiadiazole ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-(methylsulfanyl)-1,3,4-thiadiazole with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . The use of microwave irradiation allows for precise control over reaction conditions, leading to more consistent and reproducible results.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine can undergo a variety of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . In agriculture, the compound may interfere with the nervous system of pests, leading to their immobilization and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Thiazoles are structurally similar to thiadiazoles and are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Pyridine Derivatives: Compounds containing the pyridine ring are widely used in medicinal chemistry and agriculture due to their stability and reactivity.
Uniqueness
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine is unique due to the combination of the pyridine and thiadiazole rings, which confer distinct electronic and steric properties. This dual-ring structure allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these rings .
Eigenschaften
CAS-Nummer |
89806-20-2 |
|---|---|
Molekularformel |
C8H7N3S2 |
Molekulargewicht |
209.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-pyridin-4-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H7N3S2/c1-12-8-11-10-7(13-8)6-2-4-9-5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
JWYZEKAEHIXWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(S1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)



![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
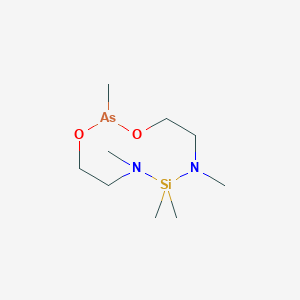
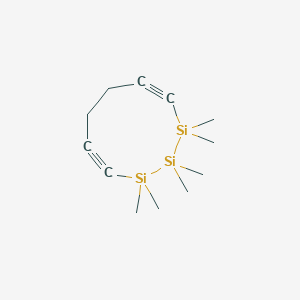
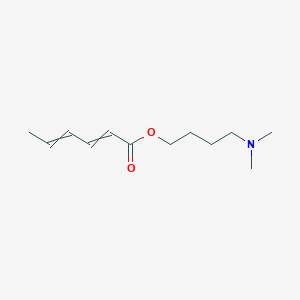

![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
